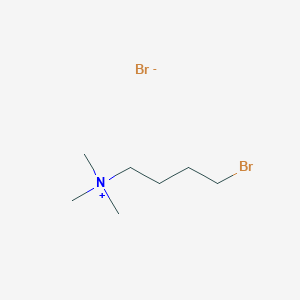

(4-Bromobutyl)trimethylammonium bromide

Overview

Description

(4-Bromobutyl)trimethylammonium bromide: is a quaternary ammonium compound with the chemical formula C7H17Br2N . It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromobutyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 1,4-dibromobutane . The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The reaction can be represented as follows:

(CH3)3N+Br(CH2)4Br→(CH3)3N(CH2)4Br+HBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: (4-Bromobutyl)trimethylammonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be substituted by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or thiols.

Elimination Reactions: The major product is typically an alkene.

Scientific Research Applications

Chemistry: (4-Bromobutyl)trimethylammonium bromide is used as a phase transfer catalyst in various organic synthesis reactions. It facilitates the transfer of reactants between aqueous and organic phases, increasing the reaction rate and yield.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of quaternary ammonium salts with antimicrobial properties.

Industry: Industrially, this compound is used in the production of polymers, surfactants, and other specialty chemicals. It is also employed in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of (4-Bromobutyl)trimethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant, allowing it to dissolve in the organic phase. This increases the reaction rate and efficiency.

In biological systems, the quaternary ammonium group interacts with negatively charged biomolecules, such as cell membranes, leading to disruption of membrane integrity and antimicrobial effects.

Comparison with Similar Compounds

- (4-Bromobutyl)triphenylphosphonium bromide

- (2-Bromoethyl)trimethylammonium bromide

- (3-Bromopropyl)trimethylammonium bromide

Comparison: (4-Bromobutyl)trimethylammonium bromide is unique due to its specific structure, which provides optimal balance between hydrophobic and hydrophilic properties. This makes it an effective phase transfer catalyst compared to other similar compounds. Additionally, its quaternary ammonium group imparts strong antimicrobial properties, making it useful in various applications.

Biological Activity

(4-Bromobutyl)trimethylammonium bromide (BTB) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and biochemistry. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis of this compound

The synthesis of BTB typically involves the reaction of trimethylamine with 4-bromobutyl bromide. The process can be summarized as follows:

- Reagents :

- 4-bromobutyl bromide

- Trimethylamine

- Procedure :

Antimicrobial Properties

BTB exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can disrupt bacterial membranes, leading to cell lysis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to conventional antibiotics.

- Mechanism of Action :

Cytotoxicity and Safety

While BTB shows promise as an antimicrobial agent, its cytotoxicity profile is essential for evaluating its safety for potential therapeutic applications. Studies have indicated that at low concentrations, BTB is relatively non-toxic to mammalian cells, making it a candidate for further development in medical applications .

Case Studies

- Antibiotic Adjuvant Studies :

- Gene Delivery Applications :

Research Findings Summary

Properties

IUPAC Name |

4-bromobutyl(trimethyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17BrN.BrH/c1-9(2,3)7-5-4-6-8;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKJDSWJSPZYNR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCBr.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570056 | |

| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6875-49-6 | |

| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.